

Spectroscopic and Experimental Profile of O-(tert-butyldiphenylsilyl)mandelonitrile

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Compound of Interest

Compound Name: TBDPS-CHC

Cat. No.: B1193747

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and experimental data for O-(tert-butyldiphenylsilyl)mandelonitrile, a representative TBDPS-protected cyanohydrin. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the synthesis, characterization, and application of silyl-protected cyanohydrins.

Disclaimer: The spectroscopic data presented in this guide is a representative compilation based on typical values for the constituent functional groups and has not been derived from a single experimental analysis of O-(tert-butyldiphenylsilyl)mandelonitrile.

Spectroscopic Data

The following tables summarize the key spectroscopic data for O-(tert-butyldiphenylsilyl)mandelonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70 - 7.65	m	4H	ortho-H of Phenyl on Si
7.45 - 7.30	m	11H	meta-, para-H of Phenyl on Si and Phenyl of mandelonitrile
5.50	s	1H	CH-CN
1.10	s	9H	tert-butyl

Table 2: ¹³C NMR (Carbon NMR) Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
136.0	ipso-C of Phenyl on Si
135.5	ipso-C of Phenyl of mandelonitrile
130.0	para-C of Phenyl on Si
129.5	C of Phenyl of mandelonitrile
128.0	meta-C of Phenyl on Si
127.0	C of Phenyl of mandelonitrile
118.0	CN
64.0	CH-CN
27.0	C(CH ₃) ₃
19.5	C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Frequency (cm-1)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2930, 2860	Strong	Aliphatic C-H stretch
~2245	Medium	C≡N stretch
~1430	Strong	Si-Phenyl
~1115	Strong	Si-O-C stretch

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
370	Low	[M - C(CH ₃) ₃] ⁺
241	High	[Si(C ₆ H ₅) ₂ (CH ₃) ₃] ⁺
199	High	[Si(C ₆ H ₅) ₂ OH] ⁺
132	Medium	[C ₆ H ₅ CHCN] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of O-(tert-butyldiphenylsilyl)mandelonitrile

This protocol describes a general two-step procedure for the synthesis of O-(tert-butyldiphenylsilyl)mandelonitrile, involving the formation of mandelonitrile followed by its protection with a TBDPS group.

Step 1: Synthesis of Mandelonitrile

- To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mandelonitrile.

Step 2: O-Silylation with TBDPSCI

- Dissolve the crude mandelonitrile (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF).
- Add imidazole (2.5 eq) to the solution and stir until it dissolves.
- Add tert-butyldiphenylsilyl chloride (TBDPSCI, 1.2 eq) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure O-(tert-butyldiphenylsilyl)mandelonitrile.

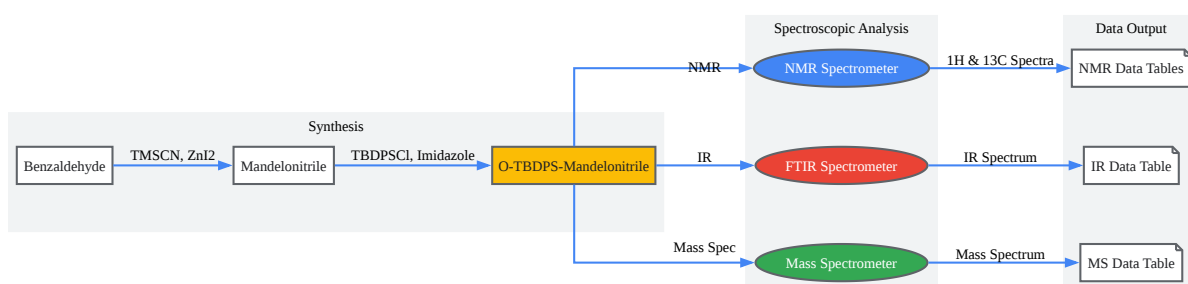
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.

- IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a salt plate (NaCl or KBr).
- Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis and spectroscopic characterization of O-TBDPS-mandelonitrile.

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